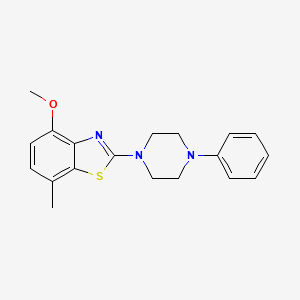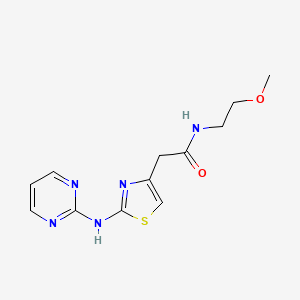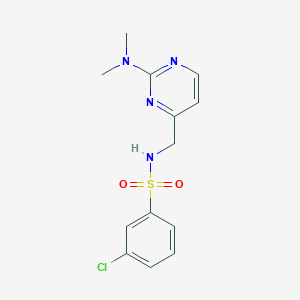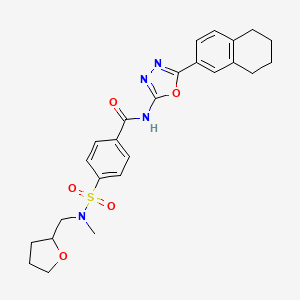
1-(2-Methoxyphenyl)piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Methoxyphenyl)piperazine-2,3-dione” is a piperazine derivative . It is a selective antagonist at D3 receptors and influences the expression of cocaine-induced conditioned place preference (CPP) . It can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .
Synthesis Analysis
The synthesis of “1-(2-Methoxyphenyl)piperazine-2,3-dione” involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2-Methoxyphenyl)piperazine-2,3-dione” can be represented by the SMILES stringCOc1ccccc1N2CCNCC2 . The empirical formula is C11H16N2O and the molecular weight is 192.26 . Chemical Reactions Analysis
“1-(2-Methoxyphenyl)piperazine-2,3-dione” can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyphenyl)piperazine-2,3-dione” include a refractive index ofn20/D 1.575 (lit.), boiling point of 130-133 °C/0.1 mmHg (lit.), melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEOTCYKPUOGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)piperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)

![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
